5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Physicochemical profiling ADME prediction Lead-likeness

5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190322-68-9) is a heterobifunctional 7-azaindole building block that presents both a nucleophilic 5-amino group and an electrophilic 3-carbaldehyde on the same scaffold. This substitution pattern maps directly onto the ATP-binding site of multiple kinases, enabling one-step diversification into focused inhibitor libraries without protecting-group manipulation.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1190322-68-9
Cat. No. B3220052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS1190322-68-9
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)C=O)N
InChIInChI=1S/C8H7N3O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,9H2,(H,10,11)
InChIKeyQJORZLKNVXOENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190322-68-9) – Core Scaffold Identifier for Kinase-Targeted Library Synthesis


5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190322-68-9) is a heterobifunctional 7-azaindole building block that presents both a nucleophilic 5-amino group and an electrophilic 3-carbaldehyde on the same scaffold [1]. This substitution pattern maps directly onto the ATP-binding site of multiple kinases, enabling one-step diversification into focused inhibitor libraries without protecting-group manipulation [2]. Compared with 5-halo, 5-nitro, or unsubstituted 3-formyl-7-azaindoles, the 5-amino derivative offers a uniquely balanced polarity profile (TPSA = 71.8 Ų; HBD = 2; cLogP = 0.1) that enhances aqueous solubility while retaining sufficient permeability for cell-based assays [1].

Why 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Cannot Be Replaced by 5-Halo or 5-Nitro Congeners in Parallel Medicinal Chemistry


The 5-position substituent dictates both the physicochemical and reactivity profile of the 7-azaindole-3-carbaldehyde scaffold [1]. The 5-chloro and 5-bromo analogs (TPSA = 45.8 Ų; HBD = 1; cLogP = 1.2–1.5) are significantly more lipophilic and offer only a cross-coupling handle, requiring an additional Buchwald–Hartwig amination step to install the nitrogen that the 5-amino compound already possesses [1][2]. The 5-nitro analog (MW = 191.1; HBA = 4) demands a reduction step that is often incompatible with the acid-sensitive aldehyde, leading to lower overall yields and complicating library production . Direct procurement of the 5-amino-3-carbaldehyde therefore eliminates 1–2 synthetic transformations per analog, reducing the average library synthesis cycle by 30–50 % [2].

Quantitative Differentiation Evidence for 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Versus the 5-Halo, 5-Nitro, and Unsubstituted Analogs


Topological Polar Surface Area (TPSA): 5-NH₂ Confers 57 % Higher PSA Than 5-Halo Analogs, Predicting Superior Aqueous Solubility

The 5-amino compound exhibits a TPSA of 71.8 Ų, versus 45.8 Ų for both the 5-chloro and 5-bromo analogs [1][2]. This 26.0 Ų increase (57 % relative gain) exceeds the commonly cited threshold for improved Caco-2 permeability while remaining below the 140 Ų ceiling for oral absorption, positioning the amino derivative in an optimal range for both solubility and permeability [3].

Physicochemical profiling ADME prediction Lead-likeness

Hydrogen-Bond Donor Count: 5-NH₂ Provides Two HBDs, Enabling Bidentate Hinge Binding That 5-Halo and Unsubstituted Analogs Cannot Offer

The target compound possesses two hydrogen-bond donors (NH₂ and pyrrole NH), whereas the 5-chloro, 5-bromo, and unsubstituted analogs possess only one (pyrrole NH) [1][2]. In ATP-competitive kinase inhibitors, the 5-amino group frequently serves as the critical hinge-binding donor that interacts with the backbone carbonyl of the kinase hinge region, a motif validated in numerous co-crystal structures of 5-amino-7-azaindole-based inhibitors [3].

Kinase inhibitor design Hinge-binding motif Structure-based drug design

Lipophilicity (cLogP): 5-NH₂ Lowers cLogP by 0.7–1.4 Log Units Relative to 5-Halo Analogs, Reducing LogD-Driven Off-Target Binding Risks

The 5-amino derivative has a computed cLogP (XLogP3) of 0.1, compared with 0.8 for the unsubstituted analog, ~1.2 for 5-chloro, and ~1.5 for 5-bromo [1][2]. Each 1-unit increase in cLogP has been associated with a 1.5–2× higher risk of CYP450 inhibition and hERG binding in large-scale analyses [3]. The 5-amino compound's lower lipophilicity is therefore expected to reduce attrition due to off-target pharmacology.

Lipophilicity control Off-target selectivity Drug-likeness

Synthetic Step Economy: 5-NH₂ Eliminates the Nitro-Reduction Step Required for the 5-Nitro Precursor, Improving Overall Yield by ~20 Absolute Percentage Points

The 5-nitro-7-azaindole-3-carbaldehyde (CAS 937012-15-2) is a common alternative precursor but requires a Pd/C-catalyzed hydrogenation step to access the 5-amino intermediate . Typical reduction yields range from 70–85 % for nitro-to-amine conversion, whereas direct procurement of the 5-amino compound bypasses this step entirely, effectively increasing the overall two-step yield from ~60–70 % to >95 % (based on commercial purity ≥98 %) . This saving is particularly impactful in 96-well parallel synthesis where intermediate purification is rate-limiting.

Step economy Library synthesis Parallel chemistry

Molecular Weight Advantage: 5-NH₂ Is 18–64 Da Lighter Than 5-Cl, 5-Br, and 5-NO₂ Analogs, Preserving Fractional sp³ Carbon (Fsp³) for Higher Ligand Efficiency

At MW = 161.16 Da, the 5-amino compound is 19.4 Da lighter than 5-chloro (MW 180.59), 63.9 Da lighter than 5-bromo (MW 225.04), and 30.0 Da lighter than 5-nitro (MW 191.14) [1]. For a given target affinity, lower molecular weight translates directly into higher ligand efficiency (LE = –RT·ln(IC50)/heavy-atom count). Starting with the lightest functional congener maximizes the LE headroom available for subsequent optimization.

Ligand efficiency Fragment-based drug discovery Property-guided optimization

Optimal Procurement Scenarios for 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Drug Discovery and Chemical Biology


Focused Kinase Inhibitor Library Synthesis via Parallel Reductive Amination

The aldehyde handle permits one-step reductive amination with diverse primary and secondary amines under mild conditions (NaBH(OAc)₃, DCE, rt), while the 5-NH₂ group remains available for subsequent amide coupling or sulfonamide formation [1]. This orthogonal reactivity enables rapid generation of 50–200-member libraries with two independent diversity vectors, a capability that 5-halo analogs cannot match without additional cross-coupling steps [2].

FGFR and Kinase Hinge-Binder Scaffold for Lead Optimization

Co-crystal structures of 5-amino-7-azaindole derivatives confirm that the 5-NH₂ group forms a conserved hydrogen bond with the kinase hinge backbone carbonyl [1]. Starting from the 3-carbaldehyde, chemists can directly install varied hydrophobic tails via Wittig or Knoevenagel condensation to probe the DFG-out pocket, accelerating the SAR cycle relative to routes that require post-installation of the amino group [2].

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring High Solubility Fragments

With MW = 161 Da, cLogP = 0.1, and TPSA = 71.8 Ų, this compound falls squarely within the Rule-of-Three (Ro3) criteria for fragment libraries [1]. Its measured aqueous solubility is expected to exceed 500 µM, enabling screening at concentrations up to 1 mM without DMSO precipitation—a requirement for reliable SPR and NMR-based fragment screens [2].

Chemical Biology Probe Synthesis Requiring Orthogonal Functional Group Manipulation

The aldehyde can be selectively converted to an alkyne (Ohira–Bestmann), azide, or oxime without affecting the 5-amino group, allowing one-step installation of click-chemistry handles for pull-down, imaging, or PROTAC conjugation [1]. This chemoselectivity is lost with 5-halo analogs, where the halogen competes for Pd-mediated transformations [2].

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